molecular formula C20H16O4S B1613863 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene CAS No. 898778-28-4

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene

Cat. No.: B1613863
CAS No.: 898778-28-4
M. Wt: 352.4 g/mol
InChI Key: FWYQBQZIVPVNSM-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-phenoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

    Synthesis of the 4-phenoxybenzoyl chloride: This involves the reaction of 4-phenoxybenzoic acid with thionyl chloride.

    Coupling reaction: The final step involves the coupling of the 1,3-dioxolane derivative with the 4-phenoxybenzoyl chloride in the presence of a base such as pyridine to form the desired thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-phenoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene has several scientific research applications:

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene depends on its application:

    In materials science: It acts as a building block for polymers, contributing to the electronic properties of the material.

    In pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the phenoxy group, which may affect its reactivity and applications.

    2-(4-phenoxybenzoyl)thiophene: Lacks the 1,3-dioxolane ring, which may influence its solubility and stability.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane ring and the 4-phenoxybenzoyl group, which confer distinct electronic and steric properties, making it versatile for various applications.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c21-19(17-10-11-18(25-17)20-22-12-13-23-20)14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,20H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYQBQZIVPVNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641943
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-28-4
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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